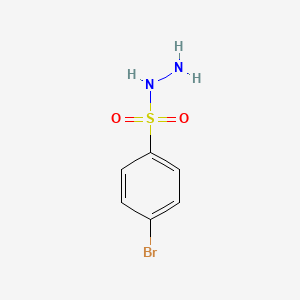

4-Bromobenzenesulfonohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56448. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGNIMVLJMBZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062311 | |

| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2297-64-5 | |

| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2297-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002297645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenylsulfonylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-bromo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOBENZENESULFONIC HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromobenzenesulfonohydrazide, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The procedure detailed herein is adapted from a well-established and reliable method for the synthesis of analogous sulfonohydrazides, ensuring a high likelihood of success and excellent product purity.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-Bromobenzenesulfonyl chloride with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms in hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product and hydrochloric acid. The excess hydrazine hydrate in the reaction mixture also serves to neutralize the hydrochloric acid formed.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

| CAS Number | 2297-64-5 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110-114 °C (literature) |

| Theoretical Yield | High (typically >90%) |

| Purity (typical) | >95% |

Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound and is expected to provide a high yield of the desired product.

Materials and Equipment:

-

Reactants:

-

4-Bromobenzenesulfonyl chloride

-

Hydrazine hydrate (85% solution in water)

-

Tetrahydrofuran (THF), anhydrous

-

Distilled water

-

-

Equipment:

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Vacuum source

-

Procedure:

-

Reaction Setup: In a 1-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-Bromobenzenesulfonyl chloride (0.41 moles, 105 g) and 350 mL of anhydrous tetrahydrofuran.

-

Cooling: Stir the mixture and cool it to 10-15 °C using an ice bath.

-

Addition of Hydrazine Hydrate: Add a solution of 85% hydrazine hydrate (0.86 moles, 50.5 mL) dropwise from the dropping funnel to the stirred THF solution. Maintain the internal temperature of the reaction mixture between 10 °C and 20 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at 10-20 °C.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate, and then draw off and discard the lower aqueous layer.

-

Precipitation of Product: Vigorously stir the upper tetrahydrofuran layer while slowly adding two volumes of distilled water (approximately 700 mL). The this compound will precipitate as a white crystalline solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals several times with distilled water. Allow the product to air-dry or dry in a vacuum desiccator.

Expected Yield: 90-95%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction is exothermic; careful temperature control is crucial.

This comprehensive guide provides the necessary information for the successful synthesis of this compound. Adherence to the detailed protocol and safety precautions will ensure a safe and efficient laboratory operation.

An In-depth Technical Guide to the Characterization of 4-Bromobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Bromobenzenesulfonohydrazide, a key intermediate in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic profile, and analytical methodologies, presenting a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a crystalline solid that is soluble in polar solvents.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Chemical Formula | C₆H₇BrN₂O₂S | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

| CAS Number | 2297-64-5 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis and Purity Determination

General Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the sulfonyl chloride and its subsequent reaction with hydrazine.

Experimental Protocol (General)

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

A detailed protocol for a related compound involves the slow addition of bromobenzene to chilled chlorosulfonic acid. The reaction mixture is then heated to ensure complete reaction, followed by quenching on ice and filtration to isolate the crude sulfonyl chloride.

Step 2: Synthesis of this compound

The 4-bromobenzenesulfonyl chloride is then reacted with hydrazine hydrate in a suitable solvent. A general procedure for a similar synthesis involves dissolving the sulfonyl chloride in a solvent like tetrahydrofuran and adding a solution of hydrazine hydrate while maintaining a cool temperature. The product is then typically isolated by precipitation and filtration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase HPLC. A general method involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is typically achieved using a UV detector at a wavelength where the analyte has maximum absorbance. The purity is calculated from the relative peak area of the main component.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group. The aromatic protons would likely appear as a set of doublets in the range of 7.5-8.0 ppm. The NH and NH₂ protons of the sulfonohydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms of the brominated benzene ring. The carbon attached to the bromine atom would be shifted upfield due to the "heavy atom effect". The other aromatic carbons would resonate in the typical aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching (hydrazide) | 3400-3200 (two bands) |

| Aromatic C-H stretching | 3100-3000 |

| S=O stretching (sulfonamide) | 1350-1300 and 1170-1150 (asymmetric and symmetric) |

| C-S stretching | ~700 |

| C-Br stretching | 600-500 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (251.10 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom ([M]+ and [M+2]+ in approximately a 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the hydrazide group and cleavage of the sulfonyl group.

Biological Activity

While specific biological activities of this compound are not extensively documented, the broader classes of compounds to which it belongs, arylsulfonamides and hydrazones, are known to exhibit a wide range of biological effects.

Potential Antimicrobial and Enzyme Inhibitory Activity

Derivatives of benzenesulfonohydrazide have been investigated for their antimicrobial properties against various bacterial and fungal strains.[2][3] Additionally, sulfonamide-containing compounds are a well-known class of enzyme inhibitors, with some targeting carbonic anhydrase.[4][5] The hydrazone moiety is also a common pharmacophore in compounds with diverse biological activities.[6][7]

Postulated Mechanism of Action Workflow

Based on the known activities of related compounds, a potential logical workflow for investigating the biological activity of this compound could involve initial screening for antimicrobial and enzyme inhibitory effects, followed by more detailed mechanistic studies.

Conclusion

This compound is a valuable synthetic intermediate with potential for further exploration in medicinal chemistry. This guide provides a summary of its known characteristics and a framework for its further investigation. The lack of extensive public data on its experimental properties highlights an opportunity for further research to fully characterize this compound and unlock its potential in various applications.

References

- 1. Synthesis, Characterization and Antimicrobial Activity of Thiazolo-Oxazine Fused Heterocyclic Derivatives Based on Benzene Sulfonyl Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonohydrazide-tethered non-fused and fused heterocycles as potential anti-mycobacterial agents targeting enoyl acyl carrier protein reductase (InhA) with antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulphonamide inhibition studies of the β-carbonic anhydrase from the bacterial pathogen Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Solubility Profile of 4-Bromobenzenesulfonohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Bromobenzenesulfonohydrazide, a compound of interest in organic synthesis and pharmaceutical research. A comprehensive understanding of its solubility is crucial for applications in reaction chemistry, purification processes, and formulation development. This document summarizes the available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

| Property | Value |

| CAS Number | 2297-64-5 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.1 g/mol |

| Appearance | Typically a solid, often crystalline, substance. |

| Synonyms | p-Bromobenzenesulfonic hydrazide, 4-Bromobenzene-1-sulfonohydrazide, p-Bromophenylsulfonylhydrazine |

Solubility Data

The solubility of an organic compound is contingent upon the physicochemical properties of both the solute and the solvent, as well as extrinsic factors like temperature and pressure.

Qualitative Solubility Information

General literature suggests that this compound is soluble in polar organic solvents. Its use in various chemical reactions documented in scientific literature indicates at least partial solubility in solvents such as Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO), as these are commonly used reaction media for similar compounds.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL, mg/mL, or mol/L) for this compound in various organic solvents has not been formally published. The absence of this data necessitates experimental determination to support research and development activities. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the equilibrium solubility of this compound.[1][2][3][4] This method is considered a reliable approach for establishing equilibrium solubility.[1][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Alternatively, the samples can be centrifuged at a high speed, and the supernatant can be carefully collected.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

HPLC Method (Preferred):

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest and generate a calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original (undiluted) saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method.

References

Spectroscopic Analysis of 4-Bromobenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromobenzenesulfonohydrazide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of fully authenticated and publicly accessible spectral data for this compound at the time of this publication, representative data for the closely related parent compound, benzenesulfonyl hydrazide, is presented to illustrate the expected spectral characteristics and data formatting. This guide also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside visualizations of the analytical workflow.

Spectral Data Summary

The following tables summarize the expected spectral data for benzenesulfonyl hydrazide, serving as a proxy for this compound. The presence of the bromine atom in this compound would primarily influence the mass spectrum (isotopic pattern) and cause slight shifts in the NMR and IR spectra, particularly for the aromatic signals.

Table 1: ¹H NMR Spectral Data of Benzenesulfonyl Hydrazide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | m | 2H | Aromatic (ortho-protons) |

| 7.45 - 7.60 | m | 3H | Aromatic (meta- & para-protons) |

| 4.2 (broad s) | s | 2H | -NH₂ |

| 8.5 (broad s) | s | 1H | -SO₂NH- |

Note: The chemical shifts for the -NH and -NH₂ protons can be variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectral Data of Benzenesulfonyl Hydrazide

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Aromatic (C-SO₂) |

| 132.8 | Aromatic (para-C) |

| 128.9 | Aromatic (meta-C) |

| 127.5 | Aromatic (ortho-C) |

Table 3: IR Spectral Data of Benzenesulfonyl Hydrazide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320, 3250 | Medium | N-H stretching (hydrazide) |

| 3060 | Medium | Aromatic C-H stretching |

| 1580 | Medium | C=C stretching (aromatic) |

| 1330, 1160 | Strong | Asymmetric & Symmetric S=O stretching |

| 750, 690 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Mass Spectrometry Data of Benzenesulfonyl Hydrazide

| m/z | Relative Intensity (%) | Assignment |

| 172 | 40 | [M]⁺ (Molecular Ion) |

| 157 | 10 | [M - NH]⁺ |

| 141 | 100 | [M - N₂H₃]⁺ (Benzenesulfonyl cation) |

| 77 | 80 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters (¹H NMR): A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 64 for good signal-to-noise).

-

Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A wider spectral width is used (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Pressure Application: A pressure arm is applied to press the sample firmly and evenly against the crystal.

-

Spectrum Acquisition: The sample is scanned over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is heated under high vacuum to induce vaporization.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectral data acquisition and the chemical structure of the target compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Chemical Structure.

The Chemical Reactivity of 4-Bromobenzenesulfonohydrazide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, key reactions, and potential therapeutic applications of 4-Bromobenzenesulfonohydrazide and its derivatives.

Introduction

This compound is a versatile bifunctional molecule of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive hydrazide group and a brominated aryl sulfonyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, detailing its synthesis, key reaction pathways, and the biological significance of its derivatives, particularly in the context of drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the design and synthesis of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence starting from the readily available bromobenzene. The initial step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to afford the final product.

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride

Materials:

-

Bromobenzene

-

Chlorosulfonic acid

Procedure:

-

In a round-bottom flask equipped with a stirrer and a gas absorption trap, cool chlorosulfonic acid (e.g., 2.5 molar equivalents) to approximately 10-15 °C.

-

Slowly add bromobenzene (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C. Hydrogen chloride gas will be evolved and should be trapped.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 4-bromobenzenesulfonyl chloride is then collected by vacuum filtration, washed with cold water, and dried.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath and slowly add hydrazine hydrate (e.g., 2 molar equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The precipitated this compound is collected by filtration, washed with cold ethanol and water, and can be purified by recrystallization.

Core Reactivity and Key Transformations

The chemical reactivity of this compound is characterized by the distinct functionalities of its hydrazide and bromobenzenesulfonyl groups.

Reactions of the Hydrazide Moiety

The hydrazide group is a versatile functional group that readily undergoes condensation and cyclization reactions to form a variety of heterocyclic systems.

This compound reacts with aldehydes and ketones to form the corresponding 4-bromobenzenesulfonylhydrazones. This reaction is typically acid-catalyzed and proceeds with high yields. These hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations.

General Experimental Protocol for Hydrazone Synthesis:

-

Dissolve this compound (1 molar equivalent) in a suitable solvent like ethanol or methanol.

-

Add the corresponding aldehyde or ketone (1 molar equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for a period of 1-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration and recrystallize from a suitable solvent.

The reaction of this compound with 1,3-dicarbonyl compounds provides a direct route to N-sulfonylated pyrazole derivatives. This condensation reaction is a fundamental method for the construction of the pyrazole ring system.

General Experimental Protocol for Pyrazole Synthesis:

-

In a suitable solvent (e.g., ethanol or acetic acid), mix this compound (1 molar equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 molar equivalent).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add water to precipitate the crude product.

-

Collect the solid by filtration and purify by column chromatography or recrystallization.

This compound can be converted into 1,3,4-thiadiazole derivatives. This typically involves an initial reaction with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, to form a dithiocarbazate intermediate, which then undergoes cyclization.

General Experimental Protocol for 1,3,4-Thiadiazole Synthesis:

-

To a solution of this compound (1 molar equivalent) in a suitable solvent like ethanol, add potassium hydroxide and stir until dissolved.

-

Add carbon disulfide (excess) dropwise at a low temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours.

-

An acid chloride or an alkyl halide is then added to effect cyclization, which may require heating.

-

The product is isolated by precipitation with water and purified by recrystallization.

Reactions of the Aryl Bromide Moiety

The bromine atom on the benzene ring is susceptible to replacement through transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

The palladium-catalyzed Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or its ester. This reaction is highly versatile for the synthesis of biaryl derivatives.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound or its derivative (1 molar equivalent), a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

-

After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This allows for the introduction of various primary or secondary amines at the 4-position of the benzene ring.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine the this compound derivative (1 molar equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos, 1-5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).

-

Add an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and key reactions of this compound and its derivatives, compiled from analogous reactions in the literature.

| Reaction | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Synthesis | 4-Bromobenzenesulfonyl chloride, Hydrazine hydrate | - | Ethanol | RT | 4 | >85 |

| Hydrazone Formation | This compound, Benzaldehyde | Acetic acid (cat.) | Ethanol | Reflux | 2 | ~90 |

| Pyrazole Synthesis | This compound, Acetylacetone | - | Acetic Acid | Reflux | 6 | 75-85 |

| Suzuki Coupling | 4-Bromobenzenesulfonyl derivative, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 |

| Buchwald-Hartwig | 4-Bromobenzenesulfonyl derivative, Aniline | Pd₂(dba)₃/XPhos, NaOt-Bu | Toluene | 110 | 18 | 70-90 |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Visualization of Reaction Workflows and Biological Pathways

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Key Reactivity Pathways

Caption: Major reaction pathways of this compound.

Biological Significance and Drug Development Applications

Derivatives of this compound, particularly those incorporating sulfonamide and hydrazone motifs, have shown significant promise in drug discovery.

Antimicrobial Activity: Inhibition of Folic Acid Synthesis

Sulfonamides are a well-established class of antimicrobial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamide-containing compounds inhibit bacterial growth and replication.[][5]

Caption: Mechanism of action of sulfonamides in bacteria.

Anticancer Activity

Sulfonamide derivatives have also emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[6][7][8] These include:

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6][8]

-

Tyrosine Kinase Inhibition: Certain sulfonamide derivatives can act as tyrosine kinase inhibitors, disrupting signaling pathways that are crucial for cancer cell proliferation and survival.[6]

-

Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes involved in the degradation of the extracellular matrix, a key process in cancer invasion and metastasis. Some sulfonamides have been shown to inhibit MMP activity.[7]

The hydrazone moiety also contributes significantly to the biological activity of these compounds, with many hydrazone derivatives exhibiting a broad spectrum of antimicrobial and antitumor properties.[9]

Conclusion

This compound is a valuable and highly reactive building block in organic and medicinal chemistry. Its dual functionality allows for the synthesis of a wide array of complex molecules, including various heterocyclic systems and cross-coupled products. The derivatives of this compound, particularly those containing sulfonamide and hydrazone functionalities, have demonstrated significant potential as antimicrobial and anticancer agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and harness its potential in the discovery of novel therapeutics. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully exploit its therapeutic promise.

References

- 1. nbinno.com [nbinno.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

Unraveling the Molecular Behavior of 4-Bromobenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzenesulfonohydrazide is a synthetic compound primarily utilized as a chemical intermediate in the synthesis of various organic molecules, including those with potential pharmacological activities. While direct and extensive research on the specific mechanism of action of this compound is not widely available in current literature, its structural components—a sulfonamide group and a hydrazide moiety—are present in numerous biologically active compounds. This technical guide consolidates the known information about its chemical properties and provides an in-depth analysis of the probable mechanisms of action by examining the biological activities of its core functional groups and structurally related derivatives. This document aims to serve as a foundational resource for researchers exploring the potential applications of this compound and its derivatives in drug discovery and development.

Introduction

This compound is an organic compound featuring a brominated benzene ring attached to a sulfonohydrazide functional group.[1] Its primary role in the scientific literature is that of a precursor in organic synthesis. The sulfonamide and hydrazide functionalities are key pharmacophores found in a wide array of therapeutic agents, exhibiting antimicrobial, enzyme inhibitory, and other biological effects. This guide will explore the potential mechanisms of action of this compound by dissecting the known activities of these functional groups and analyzing the biological data of its derivatives.

Inferred Mechanisms of Action

Based on the activities of structurally related compounds, the potential mechanisms of action for this compound can be categorized into two main areas: antimicrobial and enzyme inhibition.

Antimicrobial Activity: Inhibition of Folate Synthesis

The sulfonamide moiety is a well-established antibacterial pharmacophore. Sulfonamide drugs typically act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and bacterial replication. This bacteriostatic action is a probable mechanism of antimicrobial activity for compounds containing the benzenesulfonamide core.

Caption: Putative mechanism of action via folic acid synthesis inhibition.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit various enzymes, suggesting that the parent compound may also possess such properties. The specific interactions would depend on the target enzyme's active site and the conformation of the inhibitor.

Several N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated inhibitory potential against both acetylcholinesterase (AChE) and α-glucosidase. AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes.

The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors. CAs are involved in various physiological processes, and their inhibition is a therapeutic approach for glaucoma, epilepsy, and certain types of cancer.

Caption: General workflow for in vitro enzyme inhibition assays.

Quantitative Data from Derivatives

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | 52.63 - 98.72 | [2] |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-Glucosidase | 57.38 - 124.74 | [2] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential mechanisms of action of this compound and its derivatives.

Synthesis of this compound

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate dropwise to the cooled solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any unreacted starting materials and by-products.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound or derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.

-

In a 96-well plate, add 25 µL of each concentration of the test compound solution.

-

Add 50 µL of AChE solution (0.1 U/mL in buffer) to each well.

-

Add 125 µL of DTNB solution (3 mM in buffer) to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution (15 mM in buffer) to each well.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (0.1 M)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent and dilute to various concentrations with phosphate buffer.

-

In a 96-well plate, add 50 µL of each concentration of the test compound solution.

-

Add 100 µL of α-glucosidase solution (0.1 U/mL in buffer) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM in buffer) to each well.

-

Incubate the plate at 25°C for 5 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CA.

Materials:

-

Carbonic anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and dilute to various concentrations.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of CA solution.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile).

-

Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition and the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Bacterial strain(s) of interest

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control well (bacteria in MHB without the compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural components suggest a potential for biological activity. The sulfonamide moiety points towards a possible antimicrobial mechanism via inhibition of bacterial folate synthesis. Furthermore, the diverse enzyme inhibitory activities of its derivatives against targets like acetylcholinesterase, α-glucosidase, and carbonic anhydrase indicate that the core structure could serve as a scaffold for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to investigate these potential mechanisms and to synthesize and evaluate new derivatives of this compound for various pharmacological applications. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and its analogs.

References

In-Depth Technical Guide: Safety and Handling of 4-Bromobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromobenzenesulfonohydrazide (CAS No. 2297-64-5), a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound is a solid organic compound.[1] For safe handling, it is essential to be aware of its physical and chemical properties.

| Property | Value |

| CAS Number | 2297-64-5[2][3][4][5] |

| Molecular Formula | C₆H₇BrN₂O₂S[3] |

| Molecular Weight | 251.1 g/mol [3] |

| Appearance | Solid, often crystalline[1] |

| Solubility | Soluble in polar solvents like water and alcohols[1] |

| Storage Temperature | -20°C[3] |

Hazard Identification and Classification

-

Skin irritation or burns upon contact.

-

Serious eye irritation or damage.

-

Respiratory tract irritation if inhaled.

-

Harmful if swallowed.

A thorough risk assessment should be conducted before handling this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

The recommended storage temperature is -20°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Accidental Release:

-

Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb with an inert material and collect for disposal.

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

While specific experimental protocols for the safety and handling of this compound are not detailed in the provided search results, a general protocol for handling solid chemicals should be followed.

General Protocol for Weighing and Dispensing:

-

Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including a weigh boat, spatula, and a pre-labeled, sealable container for the dispensed chemical. Don appropriate PPE.

-

Weighing: Place a clean weigh boat on the analytical balance and tare it. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing dust creation.

-

Transfer: Once the desired weight is achieved, carefully transfer the compound to the reaction vessel or the pre-labeled container within the fume hood.

-

Clean-up: Clean the spatula and the weighing area. Dispose of the weigh boat and any contaminated materials in the appropriate chemical waste container.

-

Documentation: Record the amount of chemical used in the laboratory notebook.

Visualized Safety Workflows

To further clarify safety procedures, the following diagrams illustrate key decision-making processes.

Caption: Figure 1: Hazard Identification and Initial Response Workflow.

Caption: Figure 2: Personal Protective Equipment (PPE) Selection Workflow.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively available in the public domain. However, brominated aromatic compounds can be hazardous to the environment and should not be released into drains or waterways. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and is based on the limited information available. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment conducted by qualified personnel. Always consult the most up-to-date SDS for the specific product you are using.

References

- 1. CAS 2297-64-5: this compound | CymitQuimica [cymitquimica.com]

- 2. file.leyan.com [file.leyan.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 2297-64-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Stability and Storage Conditions of 4-Bromobenzenesulfonohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromobenzenesulfonohydrazide. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle in a research and development setting. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.

Core Concepts: Chemical Stability and Storage

This compound is a chemical compound utilized in various research and synthetic applications.[1] The inherent stability of this molecule is crucial for the reproducibility of experimental results and the quality of downstream products. The key to maintaining its stability lies in understanding its sensitivity to environmental factors and adhering to appropriate storage and handling protocols.

Recommended Storage Conditions

Based on supplier recommendations, this compound should be stored at -20°C to ensure its long-term stability.[2] General best practices for handling chemically sensitive compounds should also be observed, including storage in a tightly sealed container to protect from moisture and light. While specific information on inert atmosphere storage for this compound is not explicitly detailed in the reviewed literature, for analogous compounds like 4-bromobenzenesulfonyl chloride, storage under an inert atmosphere is recommended to prevent moisture-related degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2297-64-5 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.1 g/mol |

| Appearance | Solid (crystalline) |

| Solubility | Soluble in polar solvents |

Forced Degradation and Stability Indicating Studies

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][6]

Proposed Degradation Pathways

Based on the chemical structure of this compound, which contains a sulfonohydrazide moiety and a brominated benzene ring, several degradation pathways can be postulated under stress conditions.

-

Hydrolysis: The sulfonohydrazide bond may be susceptible to cleavage under acidic or basic conditions, potentially yielding 4-bromobenzenesulfonic acid and hydrazine. Hydrazide stability is known to be pH-dependent, with increased stability observed around neutral pH.

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of various oxidized species, including the corresponding sulfonyl diazene, which may further decompose.

-

Photodegradation: Exposure to UV or visible light could induce cleavage of the S-N bond or reactions involving the brominated aromatic ring.

-

Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule, such as the S-N and N-N bonds, potentially leading to the formation of 4-bromobenzenesulfinic acid and other degradation products.

Caption: Proposed degradation pathways for this compound.

Summary of Forced Degradation Conditions

The following table summarizes the recommended conditions for forced degradation studies on this compound, based on general guidelines for pharmaceuticals.

| Stress Condition | Proposed Experimental Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 4-Bromobenzenesulfonic acid, Hydrazine |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | 4-Bromobenzenesulfonic acid, Hydrazine |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidized sulfonohydrazide derivatives |

| Photodegradation | Exposure to UV light (254 nm) and visible light for 24-48 hours (solid and in solution) | Debrominated species, ring-opened products |

| Thermal Degradation | 80°C for 48-72 hours (solid state) | 4-Bromobenzenesulfinic acid, other fragments |

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines the development and validation of a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.

Objective: To develop a specific, accurate, and precise RP-HPLC method that can separate this compound from its potential degradation products generated during forced degradation studies.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 230 nm).

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution.

-

Sample Preparation for Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl or 0.1 M NaOH. Heat as specified in Table 2. Neutralize the solution before injection.

-

Oxidation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep at room temperature as specified in Table 2.

-

Photodegradation: Expose a solid sample and a solution of this compound to UV and visible light.

-

Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C.

-

-

Method Development and Optimization: Inject the stressed samples into the HPLC system. Optimize the mobile phase composition, pH, and gradient to achieve adequate separation of the parent compound from all degradation products.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Workflow for Stability Assessment

The overall workflow for assessing the stability of this compound is a systematic process that begins with subjecting the compound to stress conditions and concludes with the validation of an analytical method capable of monitoring its stability over time.

Caption: Workflow for stability assessment of this compound.

Conclusion

While specific, publicly available stability data for this compound is limited, this guide provides a robust framework for its proper storage and for conducting comprehensive stability assessments. The recommended storage condition is -20°C in a tightly sealed container, protected from light and moisture. For critical applications, a thorough forced degradation study coupled with the development and validation of a stability-indicating analytical method, as outlined in this guide, is strongly recommended to ensure the quality and integrity of the compound. This proactive approach to stability assessment will enable researchers and drug development professionals to confidently use this compound in their studies, leading to more reliable and reproducible outcomes.

References

- 1. CAS 2297-64-5: this compound | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Deoxygenation of Ketones via 4-Bromobenzenesulfonohydrazide in a Modified Wolff-Kishner Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The classical conditions, involving high temperatures and strongly basic media, can be detrimental to sensitive functional groups. To circumvent these limitations, several milder modifications have been developed. This document details the application of 4-bromobenzenesulfonohydrazide, a stable, crystalline solid, as a hydrazine surrogate in a modified Wolff-Kishner reduction, analogous to the well-established Caglioti and Hutchins modifications that utilize p-toluenesulfonohydrazide (tosylhydrazide).

The use of an arylsulfonohydrazide, such as this compound, allows for the formation of a sulfonohydrazone intermediate. This intermediate can be reduced to the corresponding alkane under significantly milder conditions using hydride donors like sodium borohydride or sodium cyanoborohydride. This approach offers enhanced functional group tolerance, making it a valuable tool in the synthesis of complex molecules.

Reaction Principle

The reaction proceeds in two main stages:

-

Formation of the 4-Bromobenzenesulfonohydrazone: The ketone reacts with this compound, typically under mild acid catalysis, to form the corresponding 4-bromobenzenesulfonohydrazone. This intermediate is often stable and can be isolated and purified.

-

Reduction of the Sulfonohydrazone: The purified or in situ generated sulfonohydrazone is then treated with a hydride reducing agent. This leads to the formation of a diimide intermediate, which subsequently collapses, releasing nitrogen gas and the p-bromobenzenesulfinate salt, to yield the final alkane product.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes representative yields for the reduction of various ketone tosylhydrazones, which are expected to exhibit similar reactivity. These reactions are typically carried out using either sodium borohydride (Caglioti reaction) or sodium cyanoborohydride (Hutchins modification).

| Ketone Substrate | Product | Reducing System | Yield (%) | Reference |

| 5α-Androstan-17β-ol-3-one | 5α-Androstan-17β-ol | NaBH₄, Methanol | 73-76 | [1] |

| Cyclohexanone | Cyclohexane | NaBH₄, Methanol | Quantitative | [2] |

| 1-Naphthaldehyde | 1-Methylnaphthalene | LiAlH₄, Dioxane | 70 | [3] |

| Cyclohexenylmethyl ketone | Ethylidenecyclohexane | NaBH₃CN, H⁺ | 79 | [3] |

| Cinnamaldehyde | Allylbenzene | NaBH₃CN, H⁺ | 98 | [3] |

| β-(p-Phenoxybenzoyl)propionic acid | γ-(p-Phenoxyphenyl)butyric acid | Hydrazine, NaOH, Diethylene Glycol | 95 | [4] |

Experimental Protocols

Protocol 1: Synthesis of the 4-Bromobenzenesulfonohydrazone Intermediate

This protocol is adapted from the synthesis of tosylhydrazones and can be applied to this compound.

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.1 equiv)

-

Methanol (or Ethanol)

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

To a solution of the ketone in methanol, add this compound.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (typically monitored by TLC or LC-MS). For many simple ketones, the reaction is rapid and the product may precipitate out of solution.

-

If a precipitate forms, cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystalline 4-bromobenzenesulfonohydrazone by vacuum filtration.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting sulfonohydrazone is often sufficiently pure for the next step.

Protocol 2: Reduction of the 4-Bromobenzenesulfonohydrazone (Caglioti-type Reaction)

This protocol describes the reduction of the pre-formed sulfonohydrazone using sodium borohydride.

Materials:

-

4-Bromobenzenesulfonohydrazone (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (a significant excess, e.g., 10-20 equiv)

-

Methanol (or Tetrahydrofuran/Dioxane)

-

Dilute Hydrochloric Acid

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 4-bromobenzenesulfonohydrazone in methanol.

-

Cool the solution to room temperature.

-

Carefully add sodium borohydride in small portions over a period of about one hour. Note: Hydrogen gas will be evolved.

-

After the addition is complete, heat the mixture to reflux for several hours (e.g., 8 hours) until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add diethyl ether and water. Carefully acidify with dilute hydrochloric acid to decompose any excess sodium borohydride.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude alkane product.

-

Purify the product by column chromatography, distillation, or recrystallization as appropriate.

Visualizations

Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of Diaryl Sulfones using 4-Bromobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl sulfones are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] This document provides detailed application notes and protocols for the synthesis of unsymmetrical diaryl sulfones utilizing 4-Bromobenzenesulfonohydrazide as a key starting material. The primary method detailed is a mild, copper-catalyzed, base-free cross-coupling reaction with various arylboronic acids. This approach offers a practical and efficient alternative to traditional methods that often require harsh conditions, expensive catalysts, or have limited substrate scope.[1]

Reaction Principle

The core of this synthetic strategy is the copper-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction proceeds under mild, neutral, and ambient conditions, promoted by cupric acetate in the absence of an additional ligand and base.[1] This methodology is noted for its simplicity and tolerance of a variety of functional groups.

A probable reaction pathway involves the interaction of the arylsulfonyl hydrazide with the copper catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the diaryl sulfone product.

Experimental Protocols

This section provides a detailed protocol for the synthesis of diaryl sulfones from this compound, based on the method developed by Wu and Wang.

General Procedure for the Synthesis of Diaryl Sulfones

A mixture of this compound (0.5 mmol), arylboronic acid (0.6 mmol), and Cu(OAc)₂·H₂O (0.75 mmol) in ethanol (5 mL) is stirred in a round-bottom flask open to the air at room temperature for six hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with petroleum ether-ethyl acetate) to afford the desired diaryl sulfone.

Quantitative Data Summary

The following table summarizes the yields of various diaryl sulfones synthesized from this compound and a selection of arylboronic acids using the general protocol described above.

| Entry | Arylboronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromodiphenyl sulfone | 78 |

| 2 | 4-Methylphenylboronic acid | 4-Bromo-4'-methyldiphenyl sulfone | 82 |

| 3 | 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxydiphenyl sulfone | 85 |

| 4 | 4-Chlorophenylboronic acid | 4-Bromo-4'-chlorodiphenyl sulfone | 75 |

| 5 | 3-Nitrophenylboronic acid | 4-Bromo-3'-nitrodiphenyl sulfone | 65 |

Note: Yields are isolated yields after purification.

Visualizing the Synthesis

Experimental Workflow